molecular formula C25H29NO2 B14165489 4,4'-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol) CAS No. 925246-57-7

4,4'-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol)

Katalognummer: B14165489
CAS-Nummer: 925246-57-7
Molekulargewicht: 375.5 g/mol
InChI-Schlüssel: TUISYECMUVDEFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dimethylamino groups and dimethylphenol groups, which contribute to its reactivity and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol) typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2,6-dimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenol compounds. These products have distinct properties and applications in different fields .

Wissenschaftliche Forschungsanwendungen

4,4’-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol) has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4,4’-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4,4’-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol) include:

Uniqueness

What sets 4,4’-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol) apart from these similar compounds is its unique combination of dimethylamino and dimethylphenol groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

925246-57-7

Molekularformel

C25H29NO2

Molekulargewicht

375.5 g/mol

IUPAC-Name

4-[[4-(dimethylamino)phenyl]-(4-hydroxy-3,5-dimethylphenyl)methyl]-2,6-dimethylphenol

InChI

InChI=1S/C25H29NO2/c1-15-11-20(12-16(2)24(15)27)23(19-7-9-22(10-8-19)26(5)6)21-13-17(3)25(28)18(4)14-21/h7-14,23,27-28H,1-6H3

InChI-Schlüssel

TUISYECMUVDEFH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1O)C)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C(=C3)C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.